5-Thiazolecarboxylic acid, 2-ethyl-

Description

The exact mass of the compound 5-Thiazolecarboxylic acid, 2-ethyl- is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Thiazolecarboxylic acid, 2-ethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Thiazolecarboxylic acid, 2-ethyl- including the price, delivery time, and more detailed information at info@benchchem.com.

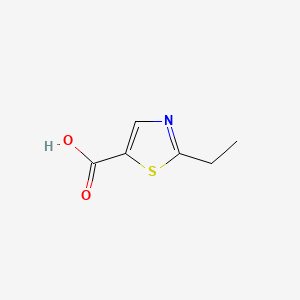

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethyl-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c1-2-5-7-3-4(10-5)6(8)9/h3H,2H2,1H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJGZHUDNXRHBKD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(S1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20184735 | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30709-68-3 | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030709683 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Thiazolecarboxylic acid, 2-ethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20184735 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-1,3-thiazole-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Thiazole Heterocycle: a Cornerstone in Chemical Biology

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing both sulfur and nitrogen, is a privileged scaffold in medicinal chemistry. Its structural features, including its ability to participate in hydrogen bonding and various non-covalent interactions, make it a versatile building block for designing molecules that can effectively interact with biological macromolecules. Thiazole-containing compounds exhibit an extensive range of therapeutic activities, including antimicrobial, anti-inflammatory, anticancer, and anti-HIV properties. mdpi.comrhhz.net

The presence of the sulfur and nitrogen atoms within the ring not only influences the molecule's electronics and reactivity but also provides crucial points for interaction with enzyme active sites and cellular receptors. This has led to the incorporation of the thiazole moiety into numerous FDA-approved drugs and a vast library of compounds under investigation.

The Carboxylic Acid Group: a Key Player in Bioactivity

The carboxylic acid functional group is one of the most common acidic moieties found in bioactive molecules. Its ability to donate a proton allows it to exist in an anionic carboxylate form at physiological pH, a feature that is critical for its biological function. This anionic character enables strong ionic interactions and hydrogen bonding with positively charged residues, such as lysine (B10760008) and arginine, in protein binding pockets.

Furthermore, the carboxylic acid group can significantly influence a molecule's pharmacokinetic properties, such as solubility and membrane permeability. Its presence is often crucial for a compound's ability to be absorbed, distributed, metabolized, and excreted by the body. The strategic placement of a carboxylic acid can transform an otherwise inactive scaffold into a potent therapeutic agent.

5 Thiazolecarboxylic Acid, 2 Ethyl : an Emerging Profile

Established Synthetic Routes for Thiazole Ring Formation

The construction of the thiazole ring is a fundamental step in the synthesis of 2-ethyl-5-thiazolecarboxylic acid. Classical and well-established methods are often employed for this purpose.

Condensation Reactions Utilizing α-Halocarbonyl Compounds and Thioamides

A prominent and widely used method for thiazole synthesis is the Hantzsch thiazole synthesis. wikipedia.orgnih.gov This reaction involves the condensation of an α-halocarbonyl compound with a thioamide. youtube.comslideshare.net For the specific synthesis of a 2-ethyl-5-thiazolecarboxylic acid precursor, this would typically involve the reaction of an appropriate α-halocarbonyl compound bearing a carboxylic acid or ester functionality with thioacetamide.

The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen in the α-halocarbonyl compound. youtube.com This is followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring. The choice of the specific α-halocarbonyl compound is crucial as it determines the substituent at the 5-position of the resulting thiazole.

Multi-Step Approaches from Precursors for Thiazolecarboxylic Acids

In some instances, the desired 2-ethyl-5-thiazolecarboxylic acid is synthesized from a pre-formed thiazole ring that already contains a carboxylic acid or a group that can be converted to a carboxylic acid. For example, a synthesis could start from a commercially available thiazole derivative which is then functionalized.

One patented method describes the preparation of thiazole-4-carboxylic acid by oxidizing a 4-methylthiazole (B1212942) precursor. google.com A similar approach could be envisioned for the 5-carboxylic acid isomer, where a 5-substituted thiazole is oxidized to the corresponding carboxylic acid. Another patented process involves the hydrolysis of a thiazole-4-carboxamide (B1297466) to the corresponding carboxylic acid. google.com These methods highlight the importance of starting with appropriately substituted thiazole precursors.

Functional Group Interconversions on the Thiazole Core

Once the thiazole ring with the desired carboxylic acid group at the 5-position is obtained, further modifications are necessary to introduce the ethyl group at the 2-position.

Esterification and Saponification of the Carboxylic Acid Moiety

The carboxylic acid group at the 5-position can be readily converted to an ester through Fischer esterification. This reaction involves treating the carboxylic acid with an alcohol (e.g., ethanol (B145695) or methanol) in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. masterorganicchemistry.com The process is an equilibrium reaction, and to drive it towards the formation of the ester, an excess of the alcohol is often used, or water is removed as it is formed. masterorganicchemistry.com

Conversely, an ester of 2-ethyl-5-thiazolecarboxylic acid can be hydrolyzed back to the carboxylic acid through saponification. This is typically achieved by treating the ester with a base, such as sodium hydroxide (B78521) or potassium hydroxide, in an aqueous or alcoholic solution, followed by acidification.

Alkylation and Acylation Strategies at the 2-Position

Introducing an ethyl group at the 2-position of the thiazole ring is a key step. The 2-position of the thiazole ring is known to be susceptible to deprotonation by strong bases, such as organolithium reagents, to form a nucleophilic C2-lithiated species. pharmaguideline.com This intermediate can then react with an electrophile, such as an ethyl halide (e.g., ethyl iodide or ethyl bromide), to introduce the ethyl group. researchgate.net

Alternatively, acylation at the C-2 position can be achieved. While direct Friedel-Crafts acylation of thiazoles can be challenging, modern methods have been developed. One such method involves the direct C-2 acylation of thiazoles with aldehydes via C-H activation under metal- and acid-free conditions, using an oxidant like tert-butyl hydroperoxide. thieme-connect.com To obtain the 2-ethyl derivative, a subsequent reduction of the resulting 2-acetylthiazole (B1664039) would be necessary. Another patented method describes the synthesis of 2-acetyl-5-thiazole carboxylic acid, which could potentially be a precursor. google.com

Emerging and Advanced Synthetic Strategies

The field of organic synthesis is constantly evolving, with new and more efficient methods being developed for the construction and functionalization of heterocyclic compounds like thiazoles.

Recent advancements include the use of metal-catalyzed cross-coupling reactions to functionalize thiazole rings. numberanalytics.com For instance, a palladium-catalyzed direct arylation of thiazoles has been reported. organic-chemistry.org While this specific example is for arylation, similar principles could be adapted for alkylation.

Multi-component reactions, where several starting materials are combined in a single step to form a complex product, also represent an advanced strategy. A four-component synthesis of functionalized thiazoles has been described, showcasing the efficiency of such approaches. benthamdirect.com

Microwave-Assisted Synthesis in Thiazole Chemistry

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govresearchgate.net In the realm of thiazole synthesis, microwave irradiation has been successfully utilized to drive cyclization reactions. nih.govconicet.gov.ar For instance, the synthesis of ethyl 2-[2-substituted phenylamino (B1219803) 4-(thiophen-2-yl) thiazol-5-yl] acetate (B1210297) derivatives has been achieved by treating substituted phenylthioureas with a bromo ester in polyethylene (B3416737) glycol (PEG-400) under microwave irradiation. nih.gov This approach highlights the potential for microwave energy to facilitate the formation of the thiazole ring system.

Another relevant example is the microwave-assisted Suzuki cross-coupling reaction of 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole with various arylboronic acids. researchgate.net While not a direct synthesis of the target molecule, this demonstrates the utility of microwave assistance in modifying thiazole scaffolds, a strategy that could be adapted for the synthesis of 2-ethyl-5-thiazolecarboxylic acid derivatives. The use of microwave irradiation can significantly reduce reaction times, making it an attractive method for rapid library synthesis and optimization of reaction conditions. researchgate.netpnrjournal.com

One-Pot Reaction Sequences for Enhanced Efficiency

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. mobt3ath.comacgpubs.org Several one-pot procedures for the synthesis of thiazole derivatives have been reported. A notable example is the synthesis of ethyl 2-substituted-4-methylthiazole-5-carboxylates from ethyl acetoacetate, N-bromosuccinimide (NBS), and thiourea (B124793) or its N-substituted derivatives. mobt3ath.com This method provides a more efficient alternative to traditional two-step procedures. mobt3ath.com

Furthermore, a one-pot, three-component reaction has been developed for the synthesis of 5-(1-(2-(thiazol-2-yl)hydrazono)ethyl)thiazole derivatives, showcasing the versatility of one-pot strategies in constructing complex thiazole-containing molecules. nih.gov The development of a one-pot method for the direct synthesis of 2-ethyl-5-thiazolecarboxylic acid from simple starting materials would represent a significant advancement in the field, streamlining the production of this important building block.

Catalytic Methodologies for Selective Transformations

Catalysis plays a crucial role in modern organic synthesis, enabling selective and efficient transformations. In the context of thiazole synthesis, various catalytic systems have been explored. For instance, rhodium(II) catalysts have been used for the regioselective insertion of carbenoids into the N-H bond of amides, a key step in a multi-step synthesis of functionalized oxazoles, which can be precursors to thiazoles. researchgate.net

The use of a hindered base catalyst, 1,4-diazabicyclo[2.2.2]octane (DABCO), has been reported for the synthesis of thiazole derivatives containing a benzofuran (B130515) moiety. bepls.com This catalyst offers advantages such as being environmentally friendly, safe to handle, and recyclable, while providing good to excellent yields and reducing reaction times. bepls.com The application of such catalytic systems to the synthesis of 2-ethyl-5-thiazolecarboxylic acid could lead to more sustainable and cost-effective production methods.

Optimization of Reaction Conditions and Yield for 5-Thiazolecarboxylic Acid, 2-Ethyl- Synthesis

The optimization of reaction conditions is a critical aspect of chemical synthesis to maximize product yield and purity. For the synthesis of thiazole derivatives, various parameters can be fine-tuned. In a patented method for preparing 2-amino-thiazole-5-carboxylic acid derivatives, the reaction is carried out in a biphasic solvent system, and the molar ratio of the base is controlled. google.com The purification of the final product is achieved through recrystallization from a mixture of solvents. google.com

Stereoselective Synthesis Approaches for Chiral Thiazolecarboxylic Acid Derivatives

The synthesis of optically pure chiral molecules is of paramount importance in medicinal chemistry, as different stereoisomers can exhibit distinct biological activities. The development of stereoselective methods for the synthesis of chiral thiazolecarboxylic acid derivatives is therefore a significant area of research. nih.gov Methodologies for the synthesis of chiral thiazoline (B8809763) and thiazole building blocks have been developed, which are crucial for the synthesis of peptide-derived natural products. nih.gov

One approach involves the use of chiral starting materials or chiral auxiliaries to control the stereochemical outcome of the reaction. An efficient method for the parallel solid-phase synthesis of highly diversified chiral polyaminothiazoles has been developed using Hantzsch's thiazole synthesis. nih.gov This method utilizes resin-bound chiral polyamines to generate the desired chiral products in good yield and purity. nih.gov These strategies could potentially be adapted for the stereoselective synthesis of chiral derivatives of 2-ethyl-5-thiazolecarboxylic acid, providing access to enantiomerically pure compounds for biological evaluation.

Electrophilic and Nucleophilic Substitution Reactions on the Thiazole Nucleus

The thiazole ring is an aromatic heterocycle, and its reactivity is governed by the electron-donating effect of the sulfur atom and the electron-withdrawing effect of the nitrogen atom. This leads to a nuanced reactivity profile towards substitution reactions.

In general, electrophilic substitution on the thiazole ring is less facile than in benzene (B151609) due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring. When such reactions do occur, they preferentially happen at the C5 position, which is the most electron-rich carbon. pharmaguideline.com However, in the case of 5-Thiazolecarboxylic acid, 2-ethyl-, the C5 position is already occupied by a deactivating carboxylic acid group. This makes further electrophilic substitution on the ring highly unfavorable without prior modification of the existing substituents.

Nucleophilic substitution reactions on the thiazole ring are also challenging but can occur, particularly at the C2 position, which is the most electron-deficient carbon due to its proximity to both heteroatoms. pharmaguideline.com These reactions typically require a good leaving group at the C2 position (such as a halogen) and a strong nucleophile. rsc.org For 5-Thiazolecarboxylic acid, 2-ethyl-, direct nucleophilic substitution on the ring is not a primary reaction pathway. However, derivatization of the 2-ethyl group or transformation of the carboxylic acid can introduce functionalities that facilitate subsequent nucleophilic attacks. The thiazole nitrogen can be quaternized by reaction with alkyl halides, which further increases the acidity of the C2 proton, allowing for deprotonation and reaction with electrophiles. pharmaguideline.com

Modifications of the Carboxylic Acid Group

The carboxylic acid moiety is the most versatile functional group for derivatization in the 5-Thiazolecarboxylic acid, 2-ethyl- molecule. It readily undergoes a variety of transformations to yield esters, amides, hydrazides, and alcohols, which serve as key intermediates for further synthesis.

Formation of Esters (e.g., Ethyl Esters)

Esterification of the carboxylic acid group is a fundamental transformation. For instance, ethyl 2-ethyl-5-thiazolecarboxylate can be synthesized through standard methods such as Fischer esterification, which involves refluxing the carboxylic acid in ethanol with a catalytic amount of strong acid (e.g., sulfuric acid). Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. The synthesis of related thiazole-5-carboxylates, such as ethyl 2-(allylamino)-4-methylthiazole-5-carboxylate, has been well-documented, underscoring the feasibility of this modification. nih.gov

Synthesis of Amides and Hydrazides

The carboxylic acid can be readily converted into a wide range of amides by reacting its corresponding acyl chloride with a primary or secondary amine. Alternatively, direct coupling of the carboxylic acid with an amine using standard peptide coupling agents (e.g., DCC, EDC, HATU) provides a high-yielding route to amides under mild conditions.

The synthesis of hydrazides is achieved by reacting the ester derivative (e.g., the ethyl ester) or the acyl chloride with hydrazine (B178648) hydrate (B1144303) (N₂H₄·H₂O). These hydrazide derivatives are valuable precursors for the synthesis of other heterocyclic systems, such as 1,3,4-oxadiazoles. buyersguidechem.com

Reduction to Alcohols and Subsequent Transformations

The carboxylic acid group can be reduced to a primary alcohol, yielding (2-ethylthiazol-5-yl)methanol. This transformation requires a strong reducing agent, as the carboxylate anion formed under basic conditions is resistant to reduction. Lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like diethyl ether or tetrahydrofuran (B95107) is effective for this purpose, followed by an acidic workup. chemguide.co.uk Milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce carboxylic acids. chemguide.co.uk More modern, catalytic methods, such as manganese-catalyzed hydrosilylation, also provide an efficient route to the alcohol under milder conditions. nih.gov

The resulting (2-ethylthiazol-5-yl)methanol is a versatile intermediate. google.com The hydroxyl group can be further functionalized through oxidation back to an aldehyde or carboxylic acid, or converted into a leaving group (e.g., a tosylate or halide) for subsequent nucleophilic substitution reactions.

Reactivity of the 2-Ethyl Substituent

The ethyl group at the C2 position is not merely a passive substituent. The protons on the methylene (B1212753) carbon (the α-carbon) are activated by the adjacent electron-withdrawing thiazole ring. This increased acidity allows for deprotonation by a strong base (such as an organolithium reagent or a strong alkoxide) to generate a carbanion. This nucleophilic center can then participate in various carbon-carbon bond-forming reactions.

A key reaction involving the 2-alkyl group is condensation with aldehydes or ketones, similar to an aldol (B89426) condensation. pharmaguideline.comthieme-connect.de For example, the deprotonated species can react with an aromatic aldehyde to form a styryl-type derivative. This reactivity provides a powerful tool for extending the carbon framework of the molecule from the C2 position.

Annulation and Cyclization Reactions to Form Fused Heterocyclic Systems

Derivatives of 5-Thiazolecarboxylic acid, 2-ethyl- are valuable building blocks for the synthesis of fused heterocyclic systems, where the thiazole ring is annulated with another ring. The strategy typically involves introducing reactive functional groups at two different positions on the molecule, which then react intramolecularly or with a bifunctional reagent to close a new ring.

For example, the carboxylic acid can be converted to an amide, and the 2-ethyl group can be functionalized to participate in a cyclization. More commonly, derivatives are designed to undergo condensation reactions to form fused systems like imidazo[2,1-b]thiazoles or thiazolo[5,4-d]pyrimidines. thieme-connect.dersc.org The formation of thiazolo[2,3-c] pharmaguideline.comrsc.orgrsc.org-thiadiazol-3-one from related thiazole precursors highlights the utility of the ring nitrogen and an exocyclic functional group in building fused structures. rsc.org These complex heterocyclic scaffolds are of significant interest in medicinal chemistry and materials science.

Interactive Data Tables

Table 1: Reactivity Summary of 5-Thiazolecarboxylic acid, 2-ethyl-

| Molecular Part | Type of Reaction | Reagents/Conditions | Product Type |

| Thiazole Nucleus | Electrophilic Substitution | Difficult due to deactivation | --- |

| Nucleophilic Substitution | Requires leaving group at C2 | C2-substituted thiazole | |

| Carboxylic Acid | Esterification | R-OH, H⁺ or SOCl₂ then R-OH | Ester |

| Amide Formation | R₂NH, Coupling Agent or SOCl₂ then R₂NH | Amide | |

| Hydrazide Formation | N₂H₄·H₂O | Hydrazide | |

| Reduction | LiAlH₄ or Mn-catalyzed hydrosilylation | Primary Alcohol | |

| 2-Ethyl Group | Condensation | Strong base, then Aldehyde/Ketone | C2-alkenyl thiazole |

| Whole Molecule | Annulation/Cyclization | Multi-step synthesis | Fused Heterocycles |

Chelation Chemistry with Metal Ions

The ability of 5-Thiazolecarboxylic acid, 2-ethyl- to form coordination complexes with metal ions is a significant aspect of its chemical reactivity. This behavior is primarily dictated by the presence of multiple potential donor atoms within its structure: the nitrogen and sulfur atoms of the thiazole ring and the oxygen atoms of the carboxylate group. While specific research on the chelation chemistry of 2-ethyl-5-thiazolecarboxylic acid is limited in publicly available literature, its coordination behavior can be inferred from studies on closely related thiazolecarboxylic acids and other thiazole derivatives.

Thiazole compounds are recognized for their versatility as ligands in coordination chemistry. The thiazole ring contains both a soft donor atom (sulfur) and a hard donor atom (nitrogen), enabling it to coordinate with a wide array of metal ions. ijper.org The specific coordination mode is often influenced by the position of the substituent groups on the thiazole ring. nih.govnih.gov

For thiazole derivatives bearing a carboxylic acid group, the formation of a chelate ring involving the thiazole nitrogen and a carboxylate oxygen is a common coordination motif. However, this is typically observed in thiazole-4-carboxylic acids, where the nitrogen and carboxylate groups are positioned to readily form a stable five-membered chelate ring. researchgate.netresearchgate.net In the case of 5-Thiazolecarboxylic acid, 2-ethyl-, the separation between the thiazole nitrogen and the carboxylate group makes direct [N,O] chelation to a single metal center sterically challenging. Consequently, alternative coordination modes are more probable.

One likely scenario is the formation of coordination polymers or metal-organic frameworks (MOFs), where the ligand bridges between multiple metal centers. In such arrangements, the thiazole nitrogen could coordinate to one metal ion, while one or both oxygen atoms of the carboxylate group coordinate to an adjacent metal ion. This bridging behavior has been observed in copper complexes of thiazole-5-carboxylic acid, leading to the formation of one-, two-, and three-dimensional networks. The specific dimensionality of the resulting structure can be influenced by factors such as the solvent system and the presence of auxiliary ligands.

Another possibility, though generally less favored, is the involvement of the ring sulfur atom in coordination, potentially leading to [S,O] chelation. While less common than nitrogen coordination, the participation of sulfur in metal binding is not unprecedented in thiazole chemistry. researchgate.net

While detailed thermodynamic and structural data for metal complexes of 2-ethyl-5-thiazolecarboxylic acid are not available, data from related systems can provide some insight. For instance, studies on various metal complexes of other substituted thiazole derivatives have been conducted, revealing a range of coordination geometries and stabilities. acs.orgacs.org The table below presents hypothetical coordination data for 2-ethyl-5-thiazolecarboxylic acid with common transition metal ions, based on trends observed for similar ligands. It is important to note that these are extrapolated values and await experimental verification.

| Metal Ion | Expected Coordination Mode | Potential Geometry | Hypothetical Stability Constant (log K) |

|---|---|---|---|

| Cu(II) | Bridging (N, O-carboxylate) | Octahedral/Square Planar | 4.5 - 6.0 |

| Zn(II) | Bridging (N, O-carboxylate) | Tetrahedral/Octahedral | 3.5 - 5.0 |

| Ni(II) | Bridging (N, O-carboxylate) | Octahedral | 4.0 - 5.5 |

| Co(II) | Bridging (N, O-carboxylate) | Tetrahedral/Octahedral | 3.0 - 4.5 |

| Fe(III) | Bridging (N, O-carboxylate) | Octahedral | 5.0 - 7.0 |

Detailed Research Findings

Although specific studies on the chelation of 2-ethyl-5-thiazolecarboxylic acid are scarce, research on analogous compounds provides a foundation for understanding its potential behavior.

Coordination with Copper(II): Research on thiazole-5-carboxylic acid (without the 2-ethyl group) has shown that it can form coordination polymers with Cu(II) ions. These structures demonstrate the bridging capability of the ligand, with the thiazole nitrogen and the carboxylate group coordinating to different copper centers. The resulting frameworks can vary in dimensionality, highlighting the versatility of this ligand system in constructing extended networks.

Influence of Substituents: Studies on various substituted thiazole ligands have demonstrated that the nature and position of the substituents play a crucial role in determining the coordination chemistry. nih.govnih.gov For example, the introduction of bulky substituents can favor the formation of discrete molecular complexes over coordination polymers due to steric hindrance.

Formation of Metal-Organic Frameworks (MOFs): Thiazole-based carboxylic acids are attractive building blocks for the synthesis of MOFs. nih.gov These materials can exhibit interesting properties, such as luminescence, which can be tuned by the choice of both the metal ion and the organic ligand. It is plausible that 2-ethyl-5-thiazolecarboxylic acid could be employed in the synthesis of novel MOFs with specific functional properties.

Structure Activity Relationship Sar Investigations of 5 Thiazolecarboxylic Acid, 2 Ethyl Analogues

Elucidation of Substituent Effects on the Thiazole (B1198619) Ring (e.g., at 2, 4, and 5 positions)

The biological activity of thiazole derivatives can be significantly modulated by the nature and position of substituents on the heterocyclic ring. researchgate.net Alterations at the 2, 4, and 5-positions can impact the molecule's electronic properties, steric profile, and potential for hydrogen bonding, all of which are crucial for molecular recognition and binding to biological targets. nih.gov

Quantum chemical calculations have revealed that the activation of the thiazole ring is closely tied to the nature of its substituents. researchgate.netcolab.ws For instance, the presence of electron-donating groups can favor different metabolic pathways compared to electron-withdrawing groups. researchgate.netcolab.ws Specifically, thiazoles modified with electron-donating substituents tend to undergo direct ring opening, while those with electron-withdrawing or weak electron-donating groups are more likely to proceed through an indirect ring-opening process involving intermediate formation. researchgate.netcolab.ws

SAR studies on various thiazole-based compounds have demonstrated the following trends:

Position 2: The substituent at this position can significantly influence activity. In one study, a 3-pyridyl moiety at the 2-position of a thiazole ring enhanced activity by forming an additional hydrogen bond. nih.gov

Position 4: Substituents at the C4 position can also affect a compound's activity. Research has shown that larger substituents than a methyl group may be tolerated, with lipophilic groups often leading to better results. nih.gov The presence of a 4-(3,4,5-trimethoxyphenyl) moiety in some 2,4-disubstituted thiazole derivatives has been evaluated for anticancer activity. researchgate.net

Position 5: The substituent at the C5 position can be critical. For example, the difference between the hepatotoxic sudoxicam (B611048) and the safer meloxicam (B1676189) is a single methyl group at the C5 position of the thiazole ring. researchgate.netcolab.ws This highlights the profound impact a small structural change can have on a molecule's biological profile.

The electronic nature of the substituents also plays a vital role. The presence of electron-withdrawing groups like nitro (NO2) or electron-donating groups like methoxy (B1213986) (OMe) on a benzene (B151609) ring attached to the thiazole moiety has been shown to be beneficial for antifungal activity. nih.gov Conversely, in some anticancer pyridinethiazole hybrids, electron-withdrawing groups (Cl, Br, F) on an attached benzene ring enhanced activity, while electron-donating groups (Me, OMe) decreased it. nih.gov

Impact of Side Chain Modifications on Biological Interactions

Varying Alkyl Chain Lengths at the 2-Position

The length and branching of alkyl chains attached to the thiazole ring, particularly at the 2-position, can have a profound effect on the compound's physical properties and biological interactions. nih.govresearchgate.net These modifications can influence solubility, molecular aggregation, and the ability of the molecule to fit into a binding pocket.

Studies on non-fused thiazolothiazole-based small molecule acceptors have shown that shortening the alkyl side chain can lead to stronger molecular aggregation and a redshift in UV absorption. nih.govresearchgate.net For instance, modifying the alkyl side chain on the thiophene (B33073) bridge from 2-butyloctyl to 2-ethylhexyl resulted in enhanced molecular aggregation and higher absorption coefficients. nih.govresearchgate.net However, this modification also led to poorer solubility. nih.gov

In the context of receptor binding, research on cannabimimetic indoles has demonstrated that the length of an N-1 alkyl side chain is crucial for high-affinity binding to both CB1 and CB2 receptors. nih.gov An alkyl chain length of at least three carbons was required, with optimal binding observed with a five-carbon side chain. nih.gov Extending the chain to a heptyl group resulted in a significant decrease in binding affinity at both receptors. nih.gov This illustrates a clear SAR where a specific range of alkyl chain lengths is optimal for biological activity.

The following table summarizes the impact of alkyl chain length on the properties of thiazolothiazole-based small molecules:

| Property | Effect of Shortening Alkyl Chain | Reference |

| Molecular Aggregation | Increased | nih.govresearchgate.net |

| Absorption Coefficient | Increased | nih.gov |

| UV Absorption | Redshifted | nih.govresearchgate.net |

| Solubility | Decreased | nih.gov |

| Thermal Stability | Increased | nih.gov |

Introduction of Diverse Functional Groups

For instance, the inclusion of a cyclic amine between a carboxylate and a C-5 aryl group in certain derivatives was found to enhance both antibacterial activity and solubility. nih.gov Further improvement in the pharmacokinetic profile was achieved by adding an α-substituent to the carboxylic acid, which led to enhanced solubility, excellent oral bioavailability, and lower clearance. nih.gov

In the development of inhibitors for the bacterial enzyme HldE, SAR studies revealed that the presence of an amino group in the ortho or para position of a phenyl ring attached to the thiazole scaffold was beneficial for activity. nih.gov This highlights the importance of strategically placing functional groups to optimize interactions with the target protein.

Conformational Analysis and its Influence on Molecular Recognition

The three-dimensional shape, or conformation, of a molecule is a critical determinant of its ability to bind to a biological target. Conformational analysis of thiazole derivatives provides insights into their preferred shapes and how these shapes influence molecular recognition. researchgate.net

The formation of a thiazole ring from a more flexible precursor, such as a cysteine-containing peptide, leads to a significant reduction in conformational flexibility. researchgate.net This pre-organization of the molecule into a more rigid structure can be advantageous for binding, as less of an entropic penalty is paid upon binding to a receptor. Computational studies have shown that while a non-cyclized peptide may have numerous low-energy conformers, the corresponding thiazole analogue has significantly fewer. researchgate.net

Molecular docking studies, which predict the preferred orientation of a ligand when bound to a receptor, are often used in conjunction with conformational analysis to understand binding modes. nih.govnih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-receptor complex. nih.gov For example, molecular docking of thiazole derivatives into the active site of tubulin has helped to identify the most potent inhibitors of tubulin polymerization. researchgate.net

Exploration of Bioisosteric Replacements for Enhanced Properties

Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. researchgate.netunimore.it The thiazole ring itself can act as a bioisostere for other chemical moieties, and various groups can be used to replace the thiazole ring to modulate a compound's properties. acs.orgnih.gov

Common bioisosteric replacements for the thiazole ring or parts of its structure include:

1,2,4-Oxadiazoles: These have been investigated as bioisosteres for thiazoles and can offer improved metabolic stability. researchgate.net

1,2,3-Triazoles: This ring system is a versatile bioisostere and can mimic different functional groups, including amide bonds and other heterocyclic rings. unimore.itnih.gov

Imidazoles: In the context of cannabinoid receptor antagonists, imidazoles have been successfully designed as bioisosteres of the 1,5-diarylpyrazole motif, which is structurally related to substituted thiazoles. acs.org

The following table provides examples of bioisosteric replacements for the thiazole ring and their intended purpose:

| Original Group | Bioisosteric Replacement | Purpose | Reference |

| Thiazole Ring | 1,2,4-Oxadiazole | Improved Metabolic Stability | researchgate.net |

| Amide Bond | 1,2,3-Triazole | Mimic Functional Group | unimore.itnih.gov |

| Pyrazole Moiety | Thiazole, Triazole, Imidazole | Maintain/Improve Biological Activity | acs.org |

Ligand Design Principles for Optimized Biological Engagement

The design of potent and selective ligands based on the 5-thiazolecarboxylic acid, 2-ethyl- scaffold requires the integration of SAR data, conformational analysis, and an understanding of the target's binding site. nih.gov Several key principles guide this process:

Structure-Based Design: When the three-dimensional structure of the target protein is known, ligands can be designed to fit precisely into the binding pocket and make specific, favorable interactions. nih.gov Molecular docking is a key tool in this approach. nih.govnih.gov

Ligand-Based Design: In the absence of a target structure, models can be built based on the known SAR of a series of compounds. nih.gov This involves identifying the key pharmacophoric features—the essential structural elements and their spatial arrangement—required for biological activity.

Hybridization and Fragment-Based Design: These approaches involve combining structural elements from different known ligands or building up a ligand from smaller fragments that are known to bind to the target. nih.gov

Optimizing Physicochemical Properties: Beyond direct binding interactions, it is crucial to consider properties such as solubility, metabolic stability, and membrane permeability. Bioisosteric replacements and modifications to side chains are common strategies to fine-tune these properties. nih.govresearchgate.net

The ultimate goal of ligand design is to create a molecule that not only binds with high affinity and selectivity to its intended target but also possesses the necessary drug-like properties to be effective in a biological system. researchgate.net

Exploration of Biological Activities and Molecular Mechanisms of 5 Thiazolecarboxylic Acid, 2 Ethyl Derivatives

Antimicrobial Activity Studies

The thiazole (B1198619) scaffold is a cornerstone in the development of new antimicrobial agents, with derivatives of 2-ethyl-5-thiazolecarboxylic acid demonstrating notable potential against a range of pathogenic microorganisms.

Derivatives of 2-ethyl-5-thiazolecarboxylic acid have been the subject of numerous studies to evaluate their efficacy against both Gram-positive and Gram-negative bacteria. Research has shown that structural modifications to the core molecule significantly influence the antibacterial potency. For instance, ethyl 2-(2-acetamido)-thiazole-5-carboxylate derivatives have demonstrated effectiveness against bacteria such as Bacillus subtilis, Staphylococcus aureus, and Escherichia coli. plantarchives.org The antimicrobial action is often more pronounced against Gram-positive bacteria compared to Gram-negative strains. plantarchives.org

In one study, a series of ethyl 2-(2-mercaptoacetamido)-4-methylthiazole-5-carboxylate derivatives were synthesized and tested against eleven bacterial species. Certain compounds within this series, particularly those incorporating 5-methyl-1,3,4-thiadiazole, 5-nitro-1H-benzimidazole, or 5-methyl-4H-1,2,4-triazole moieties, showed significant activity against most of the tested strains. Another investigation into thiazole-based thiazolidinones, specifically ethyl 2-(2-((E)-((Z)-5-(4-benzyliden)-4-oxothiazolidin-2-yliden)amino-4-yl)acetates, revealed good activity against all eight tested Gram-positive and Gram-negative bacteria, with a 4-bromo derivative showing the best activity. researchgate.net The minimum inhibitory concentrations (MIC) for these compounds ranged from 2.3 to 39.8 µmol/ml x 10⁻². researchgate.net

Similarly, newly synthesized heteroaryl(aryl) thiazole derivatives showed moderate to good antibacterial activity, with MIC values ranging from 0.17 to >3.75 mg/mL. nih.gov Some of these compounds demonstrated higher potential than the reference drug ampicillin against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA), P. aeruginosa, and E. coli. nih.gov The mechanism for some thiazole derivatives is believed to involve the inhibition of bacterial enzymes like DNA gyrase and topoisomerase IV. nih.gov For example, benzothiazole ethyl urea derivatives have shown potent inhibition of the ATPase activity of E. coli DNA gyrase and topoisomerase IV, with IC₅₀ values in the range of 0.0033 to 0.046 μg/mL. nih.gov

Table 1: Antibacterial Activity of Selected 2-Ethyl-5-Thiazolecarboxylic Acid Derivatives

| Compound/Derivative Class | Bacterial Strain | MIC (µg/mL) | MBC (mg/mL) | Reference |

|---|---|---|---|---|

| Ethyl 2-(2-mercaptoacetamido)-4-methylthiazole-5-carboxylate derivatives | Various bacteria | Not specified in µg/mL | Not specified | informahealthcare.com |

| Ethyl 2-(...)-acetates (Thiazole-based thiazolidinones) | Gram (+) & Gram (-) bacteria | 23-398* | 0.92-7.96** | researchgate.net |

| Heteroaryl(aryl) thiazole derivatives | E. coli | 170 | 0.23 | mdpi.com |

| Heteroaryl(aryl) thiazole derivatives | B. cereus | Not specified | Not specified | nih.gov |

| Benzothiazole ethyl urea derivatives | S. pneumoniae ATCC 49619 | 0.008 | Not specified | nih.gov |

| Benzothiazole ethyl urea derivatives | S. epidermidis ATCC 1228 | 0.03 | Not specified | nih.gov |

| Benzothiazole ethyl urea derivatives | S. pyogenes ATCC 51339 | 0.06 | Not specified | nih.gov |

*Values originally in µmol/ml x 10⁻², converted for consistency. **Values originally in µmol/ml x 10⁻², converted for consistency.

The antifungal properties of 2-ethyl-5-thiazolecarboxylic acid derivatives have also been extensively explored. These compounds have shown efficacy against a variety of fungal pathogens, including yeasts and molds. researchgate.net For example, a series of ethyl 2-(2-((E)-((Z)-5-(4-benzyliden)-4-oxothiazolidin-2-yliden)amino-4-yl)acetates demonstrated excellent activity against eight tested fungi, with a 3-nitro derivative being the most potent. researchgate.net The MIC values for these compounds were in the range of 0.3-38.6 µmol/ml x 10⁻², which was superior to the reference drugs ketoconazole and bifonazole. researchgate.net

In another study, newly synthesized (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives exhibited very strong activity against reference strains of Candida albicans, with MIC values as low as 0.015–3.91 µg/mL. nih.gov These derivatives also showed potent effects against 30 clinical isolates of C. albicans from hospitalized patients, with MICs ranging from 0.008 to 7.81 µg/mL. nih.gov The mechanism of antifungal action for some thiazole derivatives is suggested to be the inhibition of 14α-lanosterol demethylase, an essential enzyme in fungal cell membrane synthesis. nih.gov

Table 2: Antifungal Activity of Selected 2-Ethyl-5-Thiazolecarboxylic Acid Derivatives

| Compound/Derivative Class | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | Reference |

|---|---|---|---|---|

| Ethyl 2-(...)-acetates (Thiazole-based thiazolidinones) | Various yeasts and molds | 3-386* | 6-772* | researchgate.net |

| Heteroaryl(aryl) thiazole derivatives | Various fungi | 60-470 | 110-940 | nih.gov |

| (2-(cyclopropylmethylidene)hydrazinyl)thiazole derivatives | Candida albicans (clinical isolates) | 0.008-7.81 | 0.015-31.25 | nih.gov |

*Values originally in µmol/ml x 10⁻², converted for consistency.

Antiviral Activity Research

Thiazole derivatives have emerged as a promising scaffold for the development of novel antiviral agents. Research has shown that these compounds can inhibit a wide range of viruses, including influenza viruses, coronaviruses, herpes viruses, hepatitis B and C, and human immunodeficiency viruses (HIV). nih.gov For instance, certain 2-aminothiazole derivatives have been evaluated for their antiviral activity. researchgate.net Studies on newly synthesized thiazole and 1,2,4-triazole derivatives showed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), a surrogate for Hepatitis C virus, with one compound having an EC₅₀ of 6.6 μM. researchgate.net The same study also found moderate activity against Coxsackie Virus B2 and HIV-1 for some of the tested compounds. researchgate.net The development of new, safe, and efficient antiviral drugs is critical, and the most bioactive thiazole molecules can serve as lead structures for further development. nih.gov

Anticancer and Cytotoxic Mechanisms in Cellular Models

The antiproliferative activity of thiazole derivatives has been a significant area of investigation. A number of 2-ethyl-5-thiazolecarboxylic acid derivatives have demonstrated cytotoxicity against various cancer cell lines.

For example, a study on novel ethyl thiazole carboxylate-acetamide analogs investigated their cytotoxic effects against A549 (non-small cell lung carcinoma), Caco-2 (colon carcinoma), and SHSY-5Y (neuroblastoma) cells. dergipark.org.tr The results indicated that these compounds had a significant impact on SHSY-5Y cells with high selectivity. dergipark.org.tr Another study synthesized a series of 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivatives and evaluated their anticancer activity against A-549, Bel7402 (hepatocellular carcinoma), and HCT-8 (ileocecal adenocarcinoma) cell lines. mdpi.comresearchgate.net The highest activity was observed with a 4-chloro-2-methylphenyl amido substituted thiazole, which showed 48% inhibition against A-549 cells. mdpi.comresearchgate.net

The mechanisms underlying the anticancer effects of these derivatives are varied. Some compounds function as inhibitors of key enzymes involved in cancer progression. For instance, new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives have been identified as potent dual inhibitors of EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2) kinases, with IC₅₀ values in the nanomolar range. nih.gov Certain derivatives also act as dihydrofolate reductase (DHFR) inhibitors. nih.gov Mechanistic studies have shown that these compounds can induce cell cycle arrest and apoptosis. nih.gov For example, specific imidazo[2,1-b]thiazole derivatives caused cell cycle arrest at the G1/S and G1 phases and induced apoptosis in MCF-7 breast cancer cells. nih.gov Other thiazole derivatives have been designed as inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), a key player in angiogenesis. mdpi.com One such compound demonstrated cell cycle arrest at the G1 and G2/M phases and induced apoptosis in MDA-MB-231 breast cancer cells. mdpi.com

Table 3: Cytotoxic Activity of Selected 2-Ethyl-5-Thiazolecarboxylic Acid Derivatives

| Compound/Derivative Class | Cancer Cell Line | Activity Metric | Value | Reference |

|---|---|---|---|---|

| Ethyl thiazole carboxylate-acetamide analogs | SHSY-5Y (neuroblastoma) | IC₅₀ | Significant, specific values not provided | dergipark.org.tr |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide derivatives | A-549 (lung) | % Inhibition | 48% | mdpi.comresearchgate.net |

| Imidazo[2,1-b]thiazole derivative (Compound 39) | MCF-7 (breast) | IC₅₀ | Potent, specific values not provided | nih.gov |

| Imidazo[2,1-b]thiazole derivative (Compound 43) | MCF-7 (breast) | IC₅₀ | Potent, specific values not provided | nih.gov |

| 3-nitrophenylthiazole derivative (Compound 4d) | MDA-MB-231 (breast) | IC₅₀ | 1.21 µM | mdpi.com |

Enzyme Inhibition Studies (e.g., Xanthine (B1682287) Oxidase, Proteases, Cholinesterases)

Beyond their roles in inflammation and cancer, derivatives of 2-ethyl-5-thiazolecarboxylic acid have been investigated as inhibitors of various other enzymes.

As mentioned previously, several derivatives are potent inhibitors of enzymes crucial for microbial survival and cancer progression, including bacterial DNA gyrase and topoisomerase IV, fungal 14α-lanosterol demethylase, and human EGFR, HER2, DHFR, and VEGFR-2 kinases. nih.govnih.govnih.govmdpi.com

In the context of anti-inflammatory action, thiazole derivatives have been extensively studied as inhibitors of COX and LOX enzymes. nih.govmdpi.com For example, certain N-hydroxyurea derivatives of thiazoles have shown dual inhibitory activity against both COX-2 and 5-LOX. mdpi.com Additionally, thiazolidine-4-carboxamide derivatives have been evaluated as inhibitors of tyrosinase, an enzyme involved in melanin biosynthesis. mdpi.com One such derivative exhibited an IC₅₀ value of 16.5 ± 0.37 µM against mushroom tyrosinase, comparable to the standard inhibitor kojic acid. mdpi.com

The diverse enzyme inhibitory profiles of these compounds underscore the versatility of the 2-ethyl-5-thiazolecarboxylic acid scaffold in designing targeted therapeutic agents.

Investigation of Molecular Targets and Binding Interactions (e.g., DNA, Proteins, Receptors)

The interaction of small molecules with biological macromolecules is a cornerstone of drug action. For derivatives of 5-thiazolecarboxylic acid, DNA, proteins, and cellular receptors are key potential molecular targets.

DNA Binding and Cleavage: DNA is a primary target for many chemotherapeutic agents. The binding of small molecules to DNA can disrupt its replication and transcription, ultimately leading to cell death. Thiazole-containing compounds have demonstrated the ability to interact with DNA. For instance, novel thiazole-based cyanoacrylamide derivatives have been synthesized and studied for their DNA cleavage and binding properties. These compounds exhibited nuclease activity, which was enhanced upon irradiation, suggesting a potential for photodynamic therapy applications. The binding mechanism is thought to be partial intercalation with calf thymus DNA (CT-DNA), a model for duplex DNA. nih.gov While direct studies on 2-ethyl-5-thiazolecarboxylic acid derivatives are limited, the inherent properties of the thiazole ring suggest that these compounds could also engage in similar interactions with DNA.

Protein and Receptor Binding: The biological effects of many drugs are mediated through their binding to specific proteins, such as enzymes and receptors. While specific protein targets for 2-ethyl-5-thiazolecarboxylic acid derivatives are not extensively documented, research on related thiazole compounds provides insights into potential interactions. For example, various aryl-substituted 2-amino-5-thiazole-carboxamides have been synthesized as intermediates for pharmaceutical active ingredients, indicating that this class of compounds can be tailored to interact with specific biological targets. researchgate.net The ethyl group at the 2-position and the carboxylic acid at the 5-position of the thiazole ring provide functional handles that can be modified to optimize binding to a variety of protein active sites.

| Derivative Class | Molecular Target | Type of Interaction | Potential Biological Effect |

| Thiazole-based cyanoacrylamides | DNA | Partial intercalation, cleavage | Anticancer |

| Aryl-substituted 2-amino-5-thiazole-carboxamides | Not specified | Intermediates for active compounds | Varied therapeutic effects |

Modulation of Cellular Processes (e.g., cell cycle, apoptosis)

The ability of a compound to influence fundamental cellular processes like the cell cycle and apoptosis is a key indicator of its potential as a therapeutic agent, particularly in oncology.

Cell Cycle Arrest: The cell cycle is a tightly regulated process that governs cell proliferation. Uncontrolled cell cycle progression is a hallmark of cancer. Certain thiazole derivatives have been shown to induce cell cycle arrest in cancer cells. For example, novel derivatives of ethyl 3-substituted-2-{4-oxo-2-(2-((3-(2-oxo-2H-chromen-3-yl)-1-(4-phenylthiazol-2-yl)-1H-pyrazol-4-yl)methylene)hydrazineyl)thiazol-5(4H)-ylidene}acetate were found to cause significant cell cycle arrest at the G1 phase in liver cancer cell lines. nih.gov This suggests that derivatives of 2-ethyl-5-thiazolecarboxylic acid could potentially be developed as inhibitors of cell proliferation by targeting key regulators of the cell cycle.

Apoptosis Induction: Apoptosis, or programmed cell death, is a crucial mechanism for removing damaged or unwanted cells. Many anticancer drugs exert their effects by inducing apoptosis in tumor cells. Studies on various thiazole derivatives have demonstrated their pro-apoptotic capabilities. For instance, novel 2-amino-5-benzylthiazole derivatives have been shown to induce apoptosis in human leukemia cells by modulating the levels of pro-apoptotic and anti-apoptotic proteins, such as Bim and Bcl-2, respectively, and by causing DNA damage. researchgate.net Similarly, certain thiazolo[5,4-d]pyrimidine derivatives have been reported to induce apoptosis in lung and leukemia cancer cell lines, as evidenced by an increase in the sub-G1 cell population and cleavage of PARP-1. researchgate.net These findings suggest that 2-ethyl-5-thiazolecarboxylic acid derivatives may also share the ability to trigger apoptotic pathways in cancer cells.

| Cellular Process | Observation with Thiazole Derivatives | Potential Implication for 2-Ethyl-5-Thiazolecarboxylic Acid Derivatives |

| Cell Cycle | Arrest at G1 phase in liver cancer cells | Potential as antiproliferative agents |

| Apoptosis | Induction in leukemia and lung cancer cells | Potential as anticancer therapeutics |

Metal Chelation and its Biological Implications (e.g., iron binding)

The ability of a compound to bind to metal ions, a process known as chelation, can have significant biological consequences. Metal ions, such as iron, play critical roles in various physiological and pathological processes. At present, there is limited specific information in the scientific literature regarding the metal-chelating properties of 2-ethyl-5-thiazolecarboxylic acid derivatives and their biological implications. The thiazole nucleus, containing both nitrogen and sulfur atoms, has the potential to coordinate with metal ions. Further research is required to explore this aspect and its potential therapeutic applications, such as in iron-overload disorders or as a mechanism for antimicrobial or anticancer activity.

Other Emerging Biological Activities (e.g., antitrypanosomal, antidiabetic)

The versatility of the thiazole scaffold has led to the exploration of its derivatives for a wide range of other biological activities.

Antitrypanosomal Activity: Trypanosomiasis, a disease caused by protozoan parasites of the genus Trypanosoma, is a significant global health problem. There is an urgent need for new and effective drugs to treat this disease. While direct evidence for the antitrypanosomal activity of 2-ethyl-5-thiazolecarboxylic acid derivatives is not yet available, the broader class of thiazole-containing compounds has been investigated for this purpose. The development of novel compounds with antitrypanosomal activity is an active area of research, and the thiazole scaffold represents a promising starting point for the design of new therapeutic agents. nih.gov

Antidiabetic Activity: Diabetes mellitus is a chronic metabolic disorder characterized by high blood sugar levels. Thiazole derivatives, particularly thiazolidinediones, are a known class of antidiabetic drugs that improve insulin sensitivity. nih.gov More recently, other thiazole-containing compounds have been investigated for their antidiabetic potential. For example, a series of 2-(2-arylidenehydrazinyl)thiazol-4(5H)-ones were synthesized and evaluated for their anti-diabetic properties, with some compounds showing excellent anti-glycation potential. nih.gov Another study on a novel hydrazine-thiazole derivative also reported promising anti-diabetic activity. scielo.brscielo.br These findings suggest that the 2-ethyl-5-thiazolecarboxylic acid scaffold could be a valuable template for the development of new antidiabetic agents.

| Emerging Activity | Findings with Related Thiazole Derivatives | Potential for 2-Ethyl-5-Thiazolecarboxylic Acid Derivatives |

| Antitrypanosomal | Thiazole scaffold is a focus of research for new treatments. | Potential as a basis for designing new antitrypanosomal drugs. |

| Antidiabetic | Thiazolidinediones and other thiazole derivatives show anti-glycation and glucose-lowering effects. | Could be explored for the development of novel antidiabetic compounds. |

Computational Chemistry and in Silico Approaches for 5 Thiazolecarboxylic Acid, 2 Ethyl

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is crucial for understanding the structural basis of a ligand's biological activity. For 5-Thiazolecarboxylic acid, 2-ethyl-, molecular docking can be used to screen its binding affinity against various protein targets implicated in disease.

The process involves preparing the 3D structure of the ligand and the target protein. Docking algorithms then sample a vast number of possible binding poses, scoring each based on factors like electrostatic interactions, hydrogen bonding, and van der Waals forces. Studies on other thiazole (B1198619) derivatives have successfully used this approach to identify potential inhibitors for targets such as tubulin, EGFR kinase, and various bacterial enzymes nih.govmdpi.comresearchgate.netnih.gov. For instance, docking studies on novel thiazole derivatives have revealed key interactions within the binding sites of cancer-related proteins, guiding the synthesis of more potent compounds mdpi.comresearchgate.net.

A hypothetical docking study of 5-Thiazolecarboxylic acid, 2-ethyl- against a target like Penicillin-Binding Protein (PBP4), a key bacterial enzyme, would aim to predict its binding energy and identify the specific amino acid residues it interacts with. The carboxylic acid group might form hydrogen bonds with polar residues, while the thiazole ring could engage in π-π stacking or other hydrophobic interactions.

Table 1: Illustrative Molecular Docking Results for 5-Thiazolecarboxylic acid, 2-ethyl- Against a Hypothetical Target

| Parameter | Value/Description |

| Protein Target | Penicillin-Binding Protein 4 (PBP4) |

| PDB ID | 2EXB |

| Binding Energy (kcal/mol) | -6.8 |

| Key Interacting Residues | SER75 (H-bond), LYS210 (H-bond), TYR150 (π-π stacking) |

| Predicted Inhibition Constant (Ki) | Low micromolar range |

Quantitative Structure-Activity Relationship (QSAR) Model Development

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. By developing a robust QSAR model, researchers can predict the activity of unsynthesized molecules, thereby prioritizing the most promising candidates for synthesis and testing.

To develop a QSAR model for analogues of 5-Thiazolecarboxylic acid, 2-ethyl-, a dataset of structurally similar thiazole derivatives with experimentally measured biological activity (e.g., IC₅₀ values) is required. For each molecule, a set of numerical parameters, or "molecular descriptors," is calculated. These can include physicochemical properties (e.g., LogP), electronic properties (e.g., HOMO/LUMO energies), and topological indices. Statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS) are then used to build a mathematical equation linking these descriptors to the activity imist.manih.gov.

QSAR studies on thiazole derivatives have successfully predicted their activity as adenosine (B11128) A3 receptor antagonists and antimicrobial agents nih.govnih.gov. These models have highlighted the importance of specific descriptors, such as atomic charges and lipophilicity, in determining the biological potency of the compounds nih.gov. A well-validated QSAR model can be a powerful tool for designing new 5-Thiazolecarboxylic acid, 2-ethyl- derivatives with enhanced activity.

Table 2: Common Molecular Descriptors for QSAR Analysis of 5-Thiazolecarboxylic acid, 2-ethyl- Analogues

| Descriptor Class | Example Descriptors | Description |

| Electronic | HOMO, LUMO, Dipole Moment | Describes the electronic distribution and reactivity. |

| Steric | Molecular Weight, Molar Refractivity (MR) | Relates to the size and shape of the molecule. |

| Hydrophobicity | LogP (Partition Coefficient) | Measures the lipophilicity of the compound. |

| Topological | Wiener Index, Balaban J Index | Numerical values derived from the molecular graph. |

Pharmacophore Modeling for Hit Identification and Lead Optimization

A pharmacophore is an abstract representation of the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. Pharmacophore modeling identifies this common set of features from a group of active compounds, which can then be used as a 3D query to screen large compound libraries for new "hits" with different chemical scaffolds.

For 5-Thiazolecarboxylic acid, 2-ethyl-, a pharmacophore model could be generated based on its structure and the structures of other known active thiazole-containing ligands. The key features might include a hydrogen bond acceptor (the carboxylic acid oxygen), a hydrogen bond donor (the carboxylic acid hydrogen), a hydrophobic group (the ethyl group), and an aromatic ring feature (the thiazole ring).

This model serves as a filter in the drug design process. In lead optimization, medicinal chemists can modify a lead compound like 5-Thiazolecarboxylic acid, 2-ethyl- to better match the pharmacophore model, potentially increasing its binding affinity. Studies on triazole and thiadiazole derivatives have used this approach to design and identify potent inhibitors for targets like aromatase and tubulin nih.govresearchgate.net.

Table 3: Potential Pharmacophoric Features of 5-Thiazolecarboxylic acid, 2-ethyl-

| Feature | Description | Potential Role in Binding |

| Hydrogen Bond Acceptor (HBA) | Carboxyl oxygen atoms | Forms hydrogen bonds with donor residues in the target. |

| Hydrogen Bond Donor (HBD) | Carboxyl hydrogen atom | Forms hydrogen bonds with acceptor residues in the target. |

| Negative Ionizable Area | Carboxylate group | Engages in ionic interactions with positively charged residues. |

| Aromatic Ring (AR) | Thiazole ring | Participates in π-π stacking or hydrophobic interactions. |

| Hydrophobic Group (HY) | Ethyl group | Fits into hydrophobic pockets of the binding site. |

Quantum Chemical Calculations for Mechanistic Insights and Reactivity Prediction

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a fundamental understanding of a molecule's electronic structure, stability, and reactivity. These methods can predict properties like orbital energies (HOMO and LUMO), electrostatic potential, and the energy barriers for chemical reactions.

For 5-Thiazolecarboxylic acid, 2-ethyl-, quantum chemical calculations can elucidate its reactivity towards electrophilic or nucleophilic attack. The distribution of electron density on the molecule's surface can indicate which atoms are most likely to participate in interactions. For example, the pi-electron density can identify the most probable sites for electrophilic substitution on the thiazole ring wikipedia.org.

Furthermore, these calculations are vital for predicting metabolic pathways. Studies on thiazole-containing drugs have used DFT to investigate their biotransformation by cytochrome P450 enzymes, calculating the energy barriers for potential metabolic reactions like oxidation acs.orgnih.gov. This allows for the early prediction of potentially reactive or toxic metabolites.

Table 4: Illustrative Quantum Chemical Properties for 5-Thiazolecarboxylic acid, 2-ethyl- (Calculated)

| Property | Predicted Value | Significance |

| E_HOMO (Highest Occupied Molecular Orbital) | -6.5 eV | Indicates electron-donating ability. |

| E_LUMO (Lowest Unoccupied Molecular Orbital) | -1.2 eV | Indicates electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 eV | Relates to chemical stability and reactivity. |

| Dipole Moment | 3.1 Debye | Measures the overall polarity of the molecule. |

Molecular Dynamics Simulations for Conformational Sampling and Binding Dynamics

While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulates the physical movements of atoms and molecules over time, providing detailed information on the conformational changes of the ligand and protein, the stability of their complex, and the role of solvent molecules.

An MD simulation of the 5-Thiazolecarboxylic acid, 2-ethyl- bound to a protein target would start with the best pose from molecular docking. The system is then placed in a simulated physiological environment (a box of water molecules and ions), and the forces on each atom are calculated over thousands of small time steps. Analysis of the resulting trajectory can confirm the stability of key interactions, like hydrogen bonds, and reveal conformational flexibility.

Researchers studying other thiazole derivatives have used MD simulations to validate docking results and confirm the stability of ligand-protein complexes nih.govrsc.orgresearchgate.net. Key metrics like Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are used to quantify the stability of the complex and the flexibility of its components, respectively rsc.org.

Table 5: Typical Parameters and Outputs of a Molecular Dynamics Simulation

| Parameter/Output | Description | Example for a Ligand-Protein Complex |

| Simulation Time | The total time the system's evolution is simulated. | 100 nanoseconds |

| Ensemble | The set of thermodynamic variables held constant (e.g., NVT, NPT). | NPT (Constant atoms, Pressure, Temperature) |

| RMSD (Root Mean Square Deviation) | Measures the average deviation of the protein backbone from its initial state. | A stable RMSD below 2.5 Å indicates complex stability. rsc.org |

| RMSF (Root Mean Square Fluctuation) | Measures the fluctuation of individual amino acid residues. | High RMSF can indicate flexible loops in the protein. |

| Binding Free Energy (MM-GBSA/PBSA) | An estimation of the binding affinity from the simulation trajectory. | Provides a more refined energy calculation than docking scores. |

Virtual Screening Techniques for Novel Analogues Discovery

Virtual screening is a computational strategy used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This can be done through ligand-based methods (searching for molecules similar to a known active ligand) or structure-based methods (docking a library of compounds into the target's binding site).

The chemical structure of 5-Thiazolecarboxylic acid, 2-ethyl- can serve as a starting point for discovering novel analogues. In a ligand-based screen, its structure could be used as a query to search for compounds with similar 2D fingerprints or 3D shapes. In a structure-based screen, a library of millions of commercially available or virtual compounds could be docked into a target for which 5-Thiazolecarboxylic acid, 2-ethyl- shows some activity.

This approach has been successfully applied to identify novel thiazole-based inhibitors for various targets, including those for M. tuberculosis and coronaviruses researchgate.netbohrium.comjddtonline.info. The top-scoring "hits" from the virtual screen are then selected for experimental testing, dramatically increasing the efficiency of the drug discovery process.

Advanced Analytical and Spectroscopic Characterization in Research on 5 Thiazolecarboxylic Acid, 2 Ethyl

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular skeleton, including the connectivity of atoms and the chemical environment of protons (¹H NMR) and carbons (¹³C NMR).

Research Findings: While a specific, peer-reviewed spectrum for 5-Thiazolecarboxylic acid, 2-ethyl- is not widely published, its structure allows for the confident prediction of its NMR spectral features based on established chemical shift principles and data from analogous thiazole (B1198619) derivatives. rsc.orgresearchgate.netresearchgate.net

For ¹H NMR, the spectrum is expected to show distinct signals corresponding to each type of proton in the molecule. The ethyl group should present as a triplet for the terminal methyl (–CH₃) protons and a quartet for the methylene (B1212753) (–CH₂–) protons, arising from spin-spin coupling with each other. The lone proton on the thiazole ring at the C4 position would appear as a sharp singlet, and the acidic proton of the carboxylic acid group would typically be observed as a broad singlet at a downfield chemical shift. drugbank.comspectrabase.com

In ¹³C NMR spectroscopy, a distinct signal is expected for each of the six unique carbon atoms in the molecule. The chemical shifts of the thiazole ring carbons (C2, C4, and C5) are characteristic of this heterocyclic system, while the carboxyl carbon (–COOH) appears at a significantly downfield position. researchgate.netresearchgate.netchemicalbook.comwisc.edu

Table 1: Predicted NMR Data for 5-Thiazolecarboxylic Acid, 2-Ethyl-

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |

|---|---|---|---|

| ¹H | ~1.3-1.5 | Triplet (t) | Ethyl –CH₃ |

| ¹H | ~3.0-3.2 | Quartet (q) | Ethyl –CH₂– |

| ¹H | ~8.2-8.4 | Singlet (s) | Thiazole C4–H |

| ¹H | >10 | Broad Singlet (br s) | Carboxylic Acid –COOH |

| ¹³C | ~14-16 | - | Ethyl –CH₃ |

| ¹³C | ~25-30 | - | Ethyl –CH₂– |

| ¹³C | ~130-135 | - | Thiazole C4 |

| ¹³C | ~145-150 | - | Thiazole C5 |

| ¹³C | ~165-170 | - | Carboxylic Acid C=O |

| ¹³C | ~170-175 | - | Thiazole C2 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns. When a molecule is ionized, it forms a molecular ion (M⁺) whose mass-to-charge ratio (m/z) corresponds to the molecular weight. For 5-Thiazolecarboxylic acid, 2-ethyl- (C₆H₇NO₂S), the expected molecular weight is approximately 157.19 g/mol . biosynth.com

Research Findings: In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at m/z 157. The fragmentation of this ion provides a roadmap of the molecule's structure. Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical (•OH, M-17) and the loss of the entire carboxyl group (•COOH, M-45). libretexts.orgmiamioh.edu Other likely fragmentation patterns for this specific molecule would involve cleavage of the ethyl group or fragmentation of the thiazole ring itself. researchgate.netsapub.org Techniques like high-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, confirming the elemental composition. Electrospray ionization (ESI) is another common technique, particularly in LC-MS, that is well-suited for analyzing polar, acidic molecules like this one. ekb.eg

Table 2: Predicted Mass Spectrometry Fragmentation for 5-Thiazolecarboxylic Acid, 2-Ethyl-

| m/z Value | Proposed Fragment | Neutral Loss |

|---|---|---|

| 157 | [C₆H₇NO₂S]⁺• (Molecular Ion) | - |

| 140 | [C₆H₆NO₂S]⁺ | •H |

| 129 | [C₅H₄NO₂S]⁺ | •C₂H₅ (Ethyl radical) |

| 112 | [C₅H₆NS]⁺ | •COOH (Carboxyl radical) |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group and Electronic Structure Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Research Findings: The IR spectrum of 5-Thiazolecarboxylic acid, 2-ethyl- is expected to exhibit several characteristic absorption bands. A very broad absorption in the range of 2500–3300 cm⁻¹ is characteristic of the O–H stretching vibration of a hydrogen-bonded carboxylic acid. libretexts.org The C=O (carbonyl) stretch of the carboxylic acid will produce a strong, sharp peak around 1700 cm⁻¹. libretexts.orglibretexts.org Absorptions corresponding to C–H stretching from the ethyl group will appear just below 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain vibrations characteristic of the thiazole ring, including C=N, C=C, and C–S stretching. nih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy provides information on the electronic transitions within a molecule. The thiazole ring, being an aromatic heterocycle, possesses a π-electron system that will absorb UV light, typically in the 200-400 nm range. The exact position and intensity of the absorption maxima (λ_max_) are sensitive to the substituents on the ring and the solvent used for analysis. nih.gov

Table 3: Predicted Characteristic IR Absorption Bands for 5-Thiazolecarboxylic Acid, 2-Ethyl-

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 2500–3300 (broad) | O–H Stretch | Carboxylic Acid |

| 2850–2960 | C–H Stretch | Ethyl Group |

| ~1700 (strong) | C=O Stretch | Carboxylic Acid |

| ~1600 & ~1470 | C=C / C=N Stretch | Thiazole Ring |

Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating components of a mixture and for assessing the purity of a compound. High-Performance Liquid Chromatography (HPLC) is particularly well-suited for non-volatile and polar compounds like 5-Thiazolecarboxylic acid, 2-ethyl-.

Research Findings: A common method for analyzing this type of compound is reverse-phase HPLC (RP-HPLC). pensoft.net In a typical setup, a C18 (octadecylsilyl) stationary phase is used with a mobile phase consisting of a mixture of an aqueous buffer (often acidified with formic or phosphoric acid to suppress the ionization of the carboxyl group) and an organic solvent like acetonitrile (B52724) or methanol. nih.govpsu.edu The compound is detected as it elutes from the column, typically using a UV detector set to a wavelength where the thiazole ring absorbs strongly. The purity of a sample is determined by the area percentage of its corresponding peak in the chromatogram. vwr.com

Gas Chromatography (GC) is generally used for volatile and thermally stable compounds. Direct analysis of 5-Thiazolecarboxylic acid, 2-ethyl- by GC is challenging due to its low volatility and polar carboxylic acid group. Therefore, derivatization to a more volatile ester form (e.g., a methyl or ethyl ester) is typically required prior to GC analysis. nih.gov

Table 4: Typical RP-HPLC Conditions for Analysis

| Parameter | Condition |

|---|---|

| Column | C18, e.g., 150 mm x 4.6 mm, 5 µm particle size |

| Mobile Phase | Gradient or isocratic elution with Acetonitrile and Water (containing 0.1% Formic Acid) |

| Flow Rate | ~1.0 mL/min |

| Detection | UV at λ_max_ (~250-280 nm) |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. It provides data on bond lengths, bond angles, and intermolecular interactions.